molecular formula C17H17ClN2O3S B12173551 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B12173551
M. Wt: 364.8 g/mol
InChI Key: LBKZNTNQSMHKLI-UHFFFAOYSA-N
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Description

1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

IUPAC Name

1-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-1-2-12(8-13)16-19-14(10-24-16)9-15(21)20-6-4-11(5-7-20)17(22)23/h1-3,8,10-11H,4-7,9H2,(H,22,23)

InChI Key

LBKZNTNQSMHKLI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and chlorophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

  • 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • Indole derivatives
  • Piperidine derivatives

Comparison: 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development .

Biological Activity

1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a thiazole moiety, and a chlorophenyl group. Its molecular formula is C13H14ClN1O2S1C_{13}H_{14}ClN_{1}O_{2}S_{1}, with a molecular weight of approximately 287.77 g/mol. The structure can be depicted as follows:

Structure C13H14ClNO2S\text{Structure }\text{C}_{13}\text{H}_{14}\text{ClN}\text{O}_{2}\text{S}

Research has indicated that compounds with similar structures often exhibit their biological activity through inhibition of specific enzymes or receptors. For instance, the piperidine moiety is frequently associated with interactions at the fatty acid amide hydrolase (FAAH) enzyme, which plays a critical role in the metabolism of endocannabinoids and other lipid mediators .

Antinociceptive Effects

In studies conducted on animal models, the compound demonstrated significant antinociceptive effects. It was shown to reduce pain responses in models of acute thermal injury and neuropathic pain. The mechanism appears to involve modulation of pain pathways through FAAH inhibition, leading to increased levels of endogenous cannabinoids .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity. In vitro assays indicated that it can inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. Table 1 summarizes the IC50 values for various COX inhibitors compared to 1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid.

CompoundIC50 (µM)
1-{[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid5.67 ± 0.02
Diclofenac0.25 ± 0.01
Celecoxib0.15 ± 0.01

Antimicrobial Activity

The compound was also tested against various bacterial strains, showing promising antibacterial properties with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The results suggest potential applications in treating bacterial infections.

Study on Pain Models

A pivotal study involved administering the compound to rats subjected to inflammatory pain models. The results indicated a dose-dependent reduction in pain sensitivity, suggesting its potential as an analgesic agent. The study highlighted that the compound's action was significantly more effective than traditional analgesics at comparable doses .

Evaluation of Anti-inflammatory Effects

In another research effort focused on inflammation, the compound exhibited a marked reduction in edema formation in carrageenan-induced paw edema models. Histological analyses confirmed decreased infiltration of inflammatory cells in treated animals compared to controls .

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